molecular formula C25H25F2N3O2 B4351129 4-[6-(1-adamantyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

4-[6-(1-adamantyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

Cat. No.: B4351129
M. Wt: 437.5 g/mol
InChI Key: OGCWONXGJKQQLF-UHFFFAOYSA-N
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Description

4-[6-(1-Adamantyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is a complex organic compound characterized by its distinctive adamantyl group, which is known for enhancing the lipophilicity and metabolic stability of molecules. This compound's structure integrates elements that can have significant effects on its biochemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[6-(1-adamantyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid involves multiple steps, typically beginning with the formation of the pyrazolo[3,4-b]pyridine core. This is achieved through a series of reactions, such as cyclization and functional group modifications. The adamantyl group is introduced via Friedel-Crafts alkylation, and the difluoromethyl group is often added through nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the synthesis route is optimized for yield and cost-effectiveness. This often includes the use of continuous flow reactors for better control over reaction parameters and to enhance the safety and scalability of the process. The reactions are typically conducted under anhydrous and inert conditions to prevent unwanted side reactions and to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes a variety of reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Conversion to more reduced states, often for modification of the pyrazolo[3,4-b]pyridine core.

  • Substitution: : Various nucleophilic and electrophilic substitutions can be performed on the aromatic rings.

Common Reagents and Conditions:
  • Oxidation: : KMnO₄, H₂O₂ under acidic conditions.

  • Reduction: : LiAlH₄, NaBH₄ in aprotic solvents.

  • Substitution: : Halogenating agents like NBS (N-Bromosuccinimide), nucleophiles like NH₃ or alcohols under base catalysis.

Major Products Formed:
  • Oxidation: : Oxidized derivatives of the benzoic acid or the pyrazolo[3,4-b]pyridine ring.

  • Reduction: : Reduced forms that may include alcohols or amines.

  • Substitution: : Halogenated derivatives or ether/ester formations.

Scientific Research Applications

  • Chemistry: : As an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Investigated for its interaction with biological macromolecules.

  • Medicine: : Potential therapeutic agent, particularly in areas like antiviral or anticancer research.

  • Industry: : Used in materials science for the development of new polymers and advanced materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within cells. These targets often include enzymes or receptors that are crucial in particular pathways. The adamantyl group enhances cellular uptake, and the pyrazolo[3,4-b]pyridine core is typically involved in binding to active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Compared to other compounds with similar core structures, 4-[6-(1-adamantyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid stands out due to its adamantyl and difluoromethyl substituents, which confer unique properties in terms of stability and lipophilicity.

List of Similar Compounds:
  • 4-(3-(4-(Difluoromethyl)phenyl)-1H-pyrazol-4-yl)benzoic acid

  • 4-(4-(1-Adamantyl)phenyl)benzoic acid

  • 4-(6-(1-Adamantyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid

Each of these compounds shares structural similarities but also exhibits differences that can significantly affect their reactivity, biological activity, and application potential.

Properties

IUPAC Name

4-[6-(1-adamantyl)-4-(difluoromethyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F2N3O2/c1-13-21-19(22(26)27)9-20(25-10-14-6-15(11-25)8-16(7-14)12-25)28-23(21)30(29-13)18-4-2-17(3-5-18)24(31)32/h2-5,9,14-16,22H,6-8,10-12H2,1H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCWONXGJKQQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)F)C6=CC=C(C=C6)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[6-(1-adamantyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Reactant of Route 2
4-[6-(1-adamantyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Reactant of Route 3
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Reactant of Route 3
4-[6-(1-adamantyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[6-(1-adamantyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Reactant of Route 5
4-[6-(1-adamantyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Reactant of Route 6
4-[6-(1-adamantyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

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